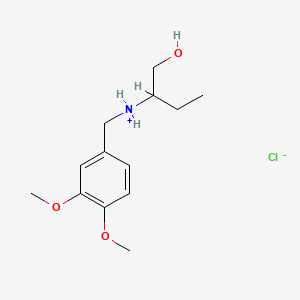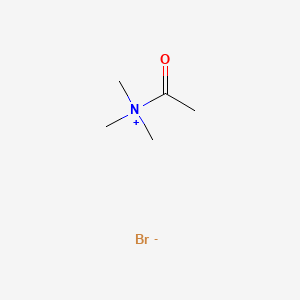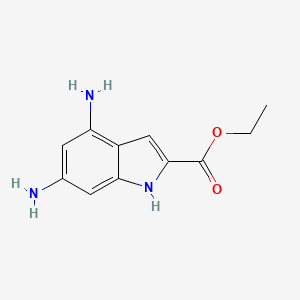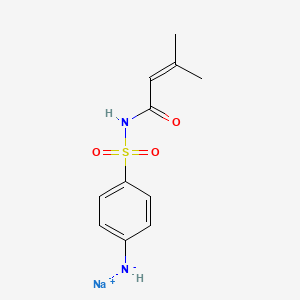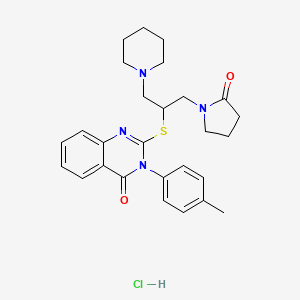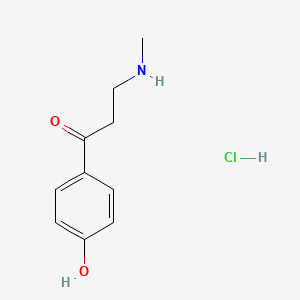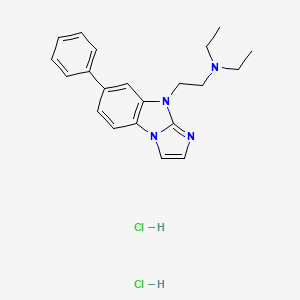
2-Phenyl-9-diethylaminoethyl-9H-imidazo(1,2-a)benzimidazole dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-2-(6-phenylimidazo[1,2-a]benzimidazol-4-yl)ethanaminedihydrochloride is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic compounds characterized by a fusion of benzene and imidazole rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-(6-phenylimidazo[1,2-a]benzimidazol-4-yl)ethanaminedihydrochloride typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization to introduce the diethylaminoethyl side chain and the phenylimidazole moiety . The reaction conditions often require acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-2-(6-phenylimidazo[1,2-a]benzimidazol-4-yl)ethanaminedihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, potentially modifying the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: For studying the interactions of benzimidazole derivatives with biological macromolecules and their potential as enzyme inhibitors.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-2-(6-phenylimidazo[1,2-a]benzimidazol-4-yl)ethanaminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger various cellular pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiabendazole: An anthelmintic agent with a similar benzimidazole core.
Omeprazole: A proton pump inhibitor used to treat gastric ulcers.
Etonitazene: An analgesic with a benzimidazole structure.
Uniqueness
N,N-Diethyl-2-(6-phenylimidazo[1,2-a]benzimidazol-4-yl)ethanaminedihydrochloride stands out due to its specific structural features, such as the diethylaminoethyl side chain and the phenylimidazole moiety. These features confer unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
23572-32-9 |
|---|---|
Formule moléculaire |
C21H26Cl2N4 |
Poids moléculaire |
405.4 g/mol |
Nom IUPAC |
N,N-diethyl-2-(6-phenylimidazo[1,2-a]benzimidazol-4-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C21H24N4.2ClH/c1-3-23(4-2)14-15-25-20-16-18(17-8-6-5-7-9-17)10-11-19(20)24-13-12-22-21(24)25;;/h5-13,16H,3-4,14-15H2,1-2H3;2*1H |
Clé InChI |
MEQPPLKNTDQACL-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCN1C2=C(C=CC(=C2)C3=CC=CC=C3)N4C1=NC=C4.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[6-methyl-5-(thiophene-2-carbonyl)-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13751086.png)

